

An In-depth Technical Guide to Zoliflodacin: A First-in-Class Spiropyrimidinetrione Antibiotic

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Zoliflodacin*

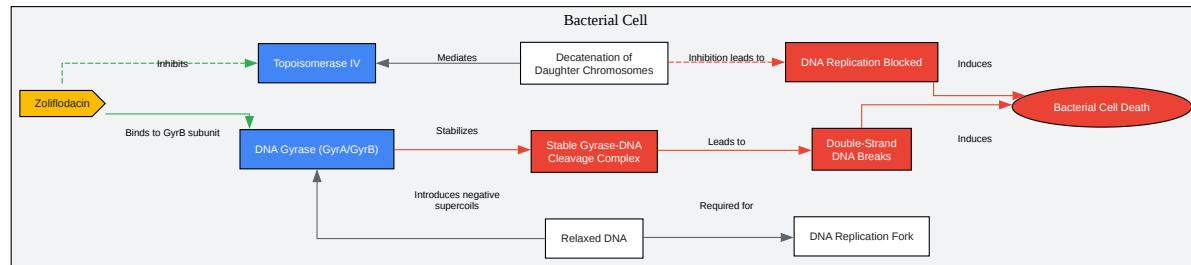
Cat. No.: *B560191*

[Get Quote](#)

Introduction

Zoliflodacin (formerly AZD0914 and ETX0914) is a pioneering oral antibiotic belonging to the spiroypyrimidinetrione class.^[1] It is being developed to address the urgent public health threat of drug-resistant *Neisseria gonorrhoeae*, the causative agent of gonorrhea.^{[2][3]} With a novel mechanism of action, **zoliflodacin** offers a promising therapeutic option, particularly against multidrug-resistant (MDR) strains of *N. gonorrhoeae*.^{[4][5]} This document provides a comprehensive technical overview of **zoliflodacin**, including its mechanism of action, microbiological activity, pharmacokinetic and pharmacodynamic properties, clinical efficacy, and associated experimental methodologies.

Chemical Properties


Zoliflodacin is a complex polycyclic molecule. Its chemical and physical identifiers are summarized below.

Property	Value
Molecular Formula	C ₂₂ H ₂₂ FN ₅ O ₇ [2] [6] [7]
Molar Mass	487.444 g·mol ⁻¹ [2]
CAS Number	1620458-09-4 [2]
DrugBank Accession Number	DB12817 [2]
PubChem CID	76685216 [2] [7]
SMILES	C[C@H]1CN2--INVALID-LINK-- C">C@HC3(CC4=C2C(=C5C(=C4)C(=NO5)N6- -INVALID-LINK--C)F)C(=O)NC(=O)NC3=O [2]
InChIKey	ZSMIFNWDQEXT-ZESJGQACSA-N [8]

Mechanism of Action

Zolifludacin exerts its bactericidal effect through a novel mechanism of action, inhibiting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[\[1\]](#)[\[9\]](#)[\[10\]](#) This action prevents bacterial DNA synthesis, leading to the accumulation of double-strand DNA breaks and ultimately cell death.[\[11\]](#)[\[12\]](#)

The primary target of **zolifludacin** is the B subunit of DNA gyrase (GyrB).[\[12\]](#) Its binding site is distinct from that of fluoroquinolone antibiotics, which primarily target the GyrA subunit.[\[13\]](#)[\[14\]](#) This distinction is crucial as it means **zolifludacin** lacks cross-resistance with fluoroquinolones, a class of antibiotics to which *N. gonorrhoeae* has developed widespread resistance.[\[4\]](#)[\[13\]](#) X-ray crystallography has shown that **zolifludacin** binds to the same DNA cleavage site as quinolones but interacts with highly conserved residues on GyrB, sterically blocking DNA religation.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#) Unlike ciprofloxacin, **zolifludacin**'s binding to topoisomerases does not appear to be dependent on magnesium ion concentration, suggesting a different binding mode.[\[19\]](#)

[Click to download full resolution via product page](#)

Caption: Mechanism of action of **Zoliflodacin**.

Microbiological Activity

Zoliflodacin demonstrates potent in vitro activity against *N. gonorrhoeae*, including strains resistant to multiple other antibiotics.[3][20]

In Vitro Susceptibility of *Neisseria gonorrhoeae*

The minimum inhibitory concentration (MIC) values of **zoliflodacin** have been evaluated against various clinical isolates of *N. gonorrhoeae* from different geographical regions.

Isolate Source / Study	N	MIC Range (µg/mL)	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)
Global Phase 3 Trial (Baseline Isolates)	936	≤0.008 – 0.5	-	-
US Phase 3 Trial (Urogenital Isolates)	139	≤0.008 – 0.25	0.06	0.12
Thailand & South Africa (Clinical Isolates)	199	0.004 – 0.25	0.064	0.125
European Union/EEA (Clinical Isolates)	-	0.002 – 0.25	0.064	0.125
China (Clinical Isolates)	-	≤0.002 – 0.125	0.03	0.06
Korea (Clinical Isolates)	250	≤0.015 – 0.12	0.03	0.06

Data compiled from references:[3][20][21][22][23].

Notably, **zoliflodacin** maintains its activity against isolates resistant to ceftriaxone, azithromycin, and ciprofloxacin.[3][4][20] For instance, against a ceftriaxone-resistant isolate (MIC >0.5 µg/mL) from a US Phase 3 trial participant, **zoliflodacin** demonstrated an MIC of 0.12 µg/mL.[3][20]

Activity Against Other Pathogens

While primarily developed for gonorrhea, **zoliflodacin** has shown in vitro activity against other pathogens, including Chlamydia trachomatis and Mycoplasma genitalium.[21] Quality control studies have also established MIC ranges for several ATCC reference strains.

ATCC Strain	MIC QC Range (μ g/mL)
Staphylococcus aureusATCC 29213	0.12 - 0.5
Enterococcus faecalisATCC 29212	0.25 - 2
Escherichia coliATCC 25922	1 - 4
Streptococcus pneumoniaeATCC 49619	0.12 - 0.5
Haemophilus influenzaeATCC 49247	0.12 - 1
Neisseria gonorrhoeaeATCC 49226	0.06 - 0.5

Data compiled from references:[\[24\]](#)[\[25\]](#).

Pharmacokinetics and Pharmacodynamics Absorption, Distribution, Metabolism, and Excretion (ADME)

Phase 1 studies in healthy volunteers have characterized the pharmacokinetic profile of **zoliflodacin**.[\[11\]](#)[\[26\]](#)

Parameter	Value / Observation
Administration	Oral[2]
Absorption	Rapidly absorbed[11][26]
T _{max} (Fasted)	1.5 – 2.3 hours[2][11][26]
T _{max} (Fed)	4 hours (delayed absorption)[2][11][26]
Bioavailability	97.8% (total recovery of radioactivity)[2][11]
Effect of Food	Increased AUC at 1,500 mg and 3,000 mg doses[11][26]
Metabolism	Primarily hepatic[2][11]
Elimination Half-life	5.3 – 6.3 hours[2]
Excretion	~79.6% in feces, ~18.2% in urine[2][11][26]
Unchanged Drug in Urine	<5.0%[11][26]
Major Circulating Components	Zoliflodacin (72.3%), Metabolite M3 (16.4%)[11]

Pharmacokinetic/Pharmacodynamic (PK/PD) Index

The PK/PD index associated with the efficacy of **zoliflodacin** is the ratio of the free-drug plasma area under the curve from time zero to infinity (fAUC_{0-∞}) to the MIC.[27] A target fAUC/MIC ratio of 70.6 has been associated with the suppression of *N. gonorrhoeae* mutant amplification.[27] Population pharmacokinetic modeling indicates that with a 3g dose, the probability of target attainment is ≥96.2% for isolates with an MIC ≤ 0.25 µg/mL, which covers nearly all clinical isolates tested.[27]

Clinical Efficacy

The pivotal global Phase 3 randomized controlled trial (NCT03959527) evaluated the efficacy and safety of a single oral 3g dose of **zoliflodacin** compared to the standard of care (a single intramuscular 500mg dose of ceftriaxone plus a single oral 1g dose of azithromycin) for the treatment of uncomplicated gonorrhea.[28][29]

Phase 3 Trial Results (Microbiological Cure Rates)

The trial met its primary endpoint, demonstrating the non-inferiority of **zoliflodacin** to the standard of care for urogenital infections.[9][29]

Infection Site	Zoliflodacin Cure Rate (%)	Ceftriaxone + Azithromycin Cure Rate (%)	Treatment Difference (95% CI)	Population
Urogenital	90.9%	96.2%	-5.31% (1.38% to 8.65%)	micro-ITT[13][29]
Urogenital	96.8%	100%	-3.16% (1.1% to 5.14%)	Evaluable[13]
Pharyngeal	91.3%	95.7%	-	Evaluable[13]
Rectal	95.8%	100%	-	Evaluable[13]

Data compiled from references:[13][29]. The non-inferiority margin was 12%.

Safety and Tolerability

Across Phase 1, 2, and 3 clinical trials, **zoliflodacin** has been generally well-tolerated.[21][30]

Summary of Adverse Events (Phase 3 Trial)

In the Phase 3 trial, the overall rate of adverse events was comparable between the **zoliflodacin** and standard of care arms.[29][30]

Adverse Event (AE) Profile	Zoliflodacin Arm	Ceftriaxone + Azithromycin Arm
Participants with any AE	46.2%	46.4%
Most Common AEs	Headache, Gastrointestinal upset	-
AE Severity	Majority mild or moderate[13] [29]	Majority mild or moderate
Serious AEs	None reported[9][31]	-
Deaths	None reported[9][31]	-

Data compiled from references:[9][13][29][30][31][32].

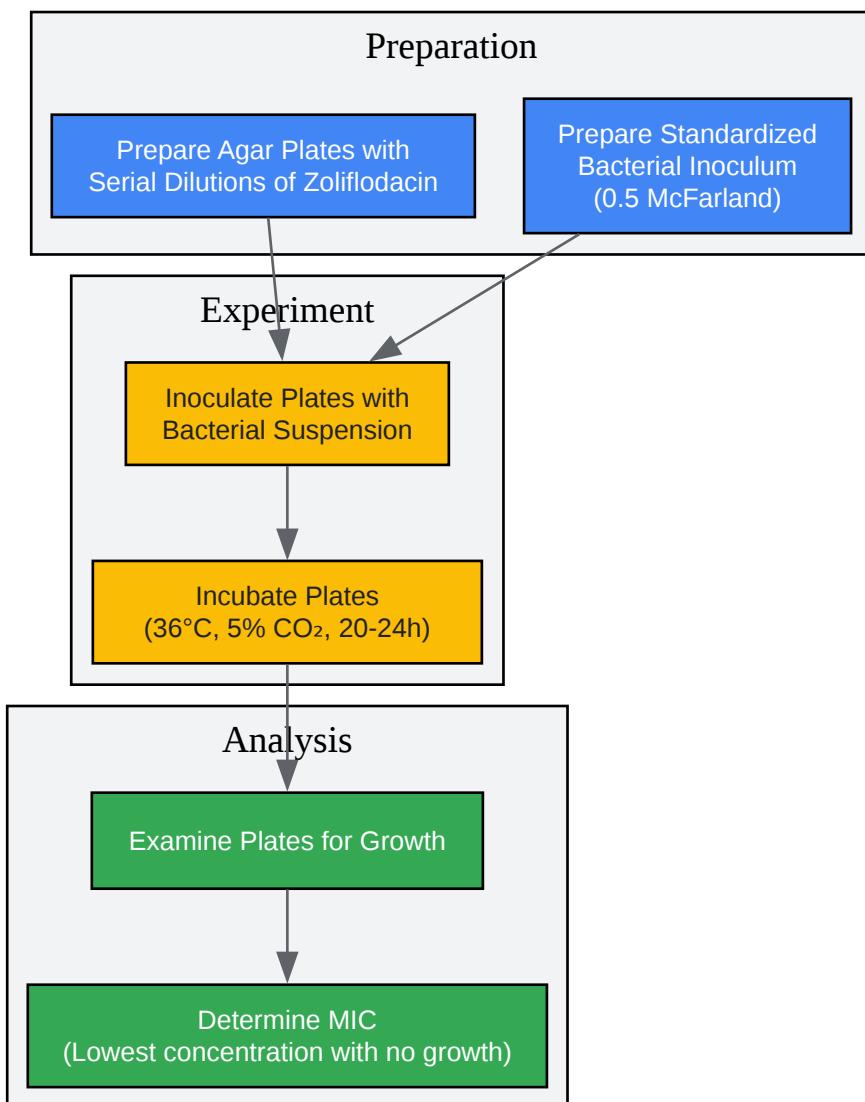
A thorough QT study concluded that a single oral dose of **zoliflodacin** does not have clinically significant effects on cardiac repolarization.[33]

Mechanisms of Resistance

The development of resistance to **zoliflodacin** is infrequent.[1][34] Resistance is primarily associated with specific mutations in the GyrB subunit, the drug's main target.[12][34] Key mutations identified in resistant mutants include D429N, K450T, or K450N in GyrB, which can result in **zoliflodacin** MICs of 0.5–4 mg/L.[34] The S467N substitution in GyrB, while not conferring resistance on its own, may predispose bacteria to the emergence of resistance.[35] Importantly, mutations in GyrA that confer resistance to fluoroquinolones do not cause cross-resistance to **zoliflodacin**.[12][36]

[Click to download full resolution via product page](#)

Caption: Logical pathway for **Zoliflodacin** resistance.


Experimental Protocols

In Vitro Susceptibility Testing: Agar Dilution Method

The in vitro activity of **zoliflodacin** against *N. gonorrhoeae* is determined using the agar dilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Methodology:

- Media Preparation: A series of GC agar plates are prepared, each containing a specific, twofold serial dilution of **zoliflodacin**. A drug-free plate is included as a growth control.
- Inoculum Preparation: *N. gonorrhoeae* isolates are grown on chocolate agar for 18-24 hours. Colonies are suspended in Mueller-Hinton broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to yield a final inoculum of approximately 10^4 colony-forming units (CFU) per spot.
- Inoculation: The standardized bacterial suspensions are applied to the surface of the prepared agar plates using a multipoint inoculator.
- Incubation: Plates are incubated at 35-37°C in a 5% CO₂ atmosphere for 20-24 hours.
- MIC Determination: The MIC is recorded as the lowest concentration of **zoliflodacin** that completely inhibits visible growth of the organism.
- Quality Control: The reference strain *N. gonorrhoeae* ATCC 49226 is tested concurrently to ensure the validity of the results.[24]

[Click to download full resolution via product page](#)

Caption: Workflow for MIC determination by agar dilution.

Hollow Fiber Infection Model (HFIM) Protocol

A dynamic in vitro HFIM can be used to simulate the human pharmacokinetic profile of **zoliflodacin** and evaluate its pharmacodynamic effects on *N. gonorrhoeae*.

Methodology:

- System Setup: A hollow fiber cartridge is inoculated with a standardized suspension of *N. gonorrhoeae*. The system is maintained with a continuous flow of fresh culture medium to

mimic physiological clearance.

- Drug Administration: **Zoliflodacin** is administered into the central reservoir of the model to simulate the concentration-time profile observed in humans after a single oral dose (e.g., a 3g dose). Key PK parameters like half-life ($t_{1/2}$) and protein binding (17% free fraction) are factored into the simulation.[35]
- Sampling: Samples are collected from the cartridge at multiple time points over several days.
- Analysis: The total bacterial concentration and the concentration of any resistant subpopulations are quantified through plating on both drug-free and drug-containing agar.
- Endpoint: The primary endpoint is the change in bacterial density over time and the emergence of resistance.[35]

Conclusion

Zoliflodacin represents a significant advancement in the fight against antimicrobial resistance. As a first-in-class oral spiropyrimidinetrione, its novel mechanism of action targeting the GyrB subunit of DNA gyrase makes it a highly effective agent against *Neisseria gonorrhoeae*, including strains that are resistant to current frontline therapies. With a favorable pharmacokinetic profile, demonstrated non-inferiority to the standard of care in a pivotal Phase 3 trial, and a good safety profile, **zoliflodacin** is poised to become a critical new tool for the treatment of uncomplicated gonorrhea worldwide. Its single-dose oral administration offers a convenient and accessible option that can improve treatment adherence and outcomes.[4][13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Zoliflodacin - Wikipedia [en.wikipedia.org]
- 3. innovivaspecialtytherapeutics.com [innovivaspecialtytherapeutics.com]

- 4. US FDA accepts New Drug Application for zoliflodacin [gardp.org]
- 5. GARDP to present positive phase 3 trial results for zoliflodacin at ESCMID Global 2024 | GARDP [gardp.org]
- 6. GSRS [precision.fda.gov]
- 7. Zoliflodacin | C22H22FN5O7 | CID 76685216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ZOLIFLODACIN (PD058438, ZSMIFNWDQEXDT-ZESJGQACSA-N) [probes-drugs.org]
- 9. amrhub.org.au [amrhub.org.au]
- 10. What is Zoliflodacin used for? [synapse.patsnap.com]
- 11. journals.asm.org [journals.asm.org]
- 12. journals.asm.org [journals.asm.org]
- 13. eatg.org [eatg.org]
- 14. researchgate.net [researchgate.net]
- 15. A 2.8 Å Structure of Zoliflodacin in a DNA Cleavage Complex with *Staphylococcus aureus* DNA Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. A 2.8 Å Structure of Zoliflodacin in a DNA Cleavage Complex with *Staphylococcus aureus* DNA Gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. medchemica.com [medchemica.com]
- 20. academic.oup.com [academic.oup.com]
- 21. High In Vitro Susceptibility to the First-in-Class Spiropyrimidinetrione Zoliflodacin among Consecutive Clinical *Neisseria gonorrhoeae* Isolates from Thailand and South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 22. annlabmed.org [annlabmed.org]
- 23. gardp.org [gardp.org]
- 24. Determination of MIC Quality Control Ranges for the Novel Gyrase Inhibitor Zoliflodacin - PMC [pmc.ncbi.nlm.nih.gov]
- 25. journals.asm.org [journals.asm.org]
- 26. Single-Dose Pharmacokinetics, Excretion, and Metabolism of Zoliflodacin, a Novel Spiropyrimidinetrione Antibiotic, in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. academic.oup.com [academic.oup.com]

- 28. contemporaryobgyn.net [contemporaryobgyn.net]
- 29. Investor Relations - Innoviva Specialty Therapeutics' Positive Phase 3 Oral Zolifludacin Data for the Treatment of Uncomplicated Gonorrhea Announced at ESCMID Global 2024 - Innoviva [innovivainc.gcs-web.com]
- 30. gardp.org [gardp.org]
- 31. contagionlive.com [contagionlive.com]
- 32. gardp.org [gardp.org]
- 33. Thorough QT Study To Evaluate the Effect of Zolifludacin, a Novel Therapeutic for Gonorrhea, on Cardiac Repolarization in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 34. sti.bmj.com [sti.bmj.com]
- 35. Frontiers | Pharmacodynamic Evaluation of Zolifludacin Treatment of Neisseria gonorrhoeae Strains With Amino Acid Substitutions in the Zolifludacin Target GyrB Using a Dynamic Hollow Fiber Infection Model [frontiersin.org]
- 36. Interactions between Zolifludacin and Neisseria gonorrhoeae Gyrase and Topoisomerase IV: Enzymological Basis for Cellular Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Zolifludacin: A First-in-Class Spiropyrimidinetrione Antibiotic]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b560191#zolifludacin-class-of-antibiotic>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com